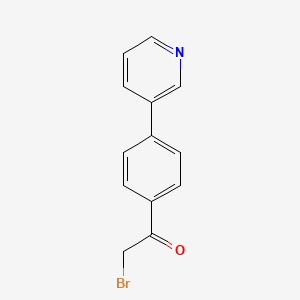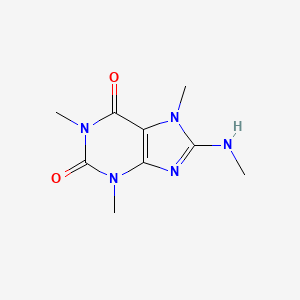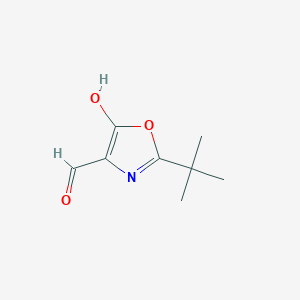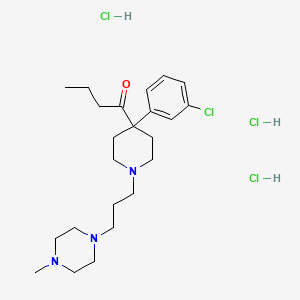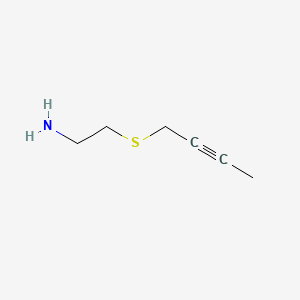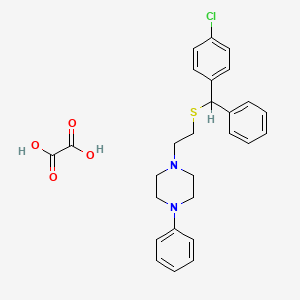
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenyl group and a benzylthioethyl group, which includes a p-chlorophenyl moiety. The oxalate salt form enhances its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate typically involves multiple steps:
Formation of the Benzylthioethyl Intermediate: This step involves the reaction of p-chlorobenzyl chloride with thiourea to form p-chlorobenzylthiourea, followed by hydrolysis to yield p-chlorobenzylthiol.
Alkylation of Piperazine: The p-chlorobenzylthiol is then reacted with 1-(2-chloroethyl)-4-phenylpiperazine under basic conditions to form the desired compound.
Oxalate Salt Formation: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or sulfonates can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or sulfonated derivatives.
科学的研究の応用
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzylthioethyl group may enhance binding affinity or specificity, while the p-chlorophenyl moiety can contribute to the compound’s overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-tolyl)piperazine oxalate
- 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate
- 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate
Uniqueness
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate is unique due to its specific substitution pattern on the piperazine ring and the presence of the p-chlorophenyl group. This structural uniqueness can result in distinct biological activities and chemical properties compared to its analogs.
特性
CAS番号 |
23892-69-5 |
|---|---|
分子式 |
C27H29ClN2O4S |
分子量 |
513.0 g/mol |
IUPAC名 |
1-[2-[(4-chlorophenyl)-phenylmethyl]sulfanylethyl]-4-phenylpiperazine;oxalic acid |
InChI |
InChI=1S/C25H27ClN2S.C2H2O4/c26-23-13-11-22(12-14-23)25(21-7-3-1-4-8-21)29-20-19-27-15-17-28(18-16-27)24-9-5-2-6-10-24;3-1(4)2(5)6/h1-14,25H,15-20H2;(H,3,4)(H,5,6) |
InChIキー |
DBYVHXWWAGOIEC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCSC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



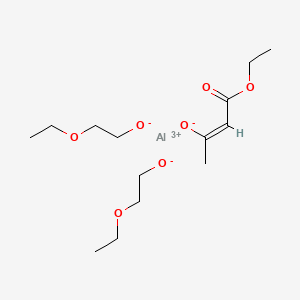
![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
